Cas no 30004-67-2 (methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine)

Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine is a specialized organosulfur compound featuring a unique λ6-sulfur center, which exhibits remarkable stability and reactivity due to its hypervalent sulfur configuration. This compound is characterized by the presence of a sulfanylideneamine moiety, where the sulfur atom is doubly bonded to a nitrogen and singly bonded to a phenyl group, while also bearing a methyl substituent and an oxo group. Its structural features make it a valuable intermediate in organic synthesis, particularly in the development of sulfur-containing heterocycles and as a precursor for advanced materials. The λ6-sulfur center enhances its utility in nucleophilic and electrophilic reactions, offering versatility in synthetic applications. Its stability under ambient conditions and compatibility with various reaction conditions further underscore its potential in pharmaceutical and agrochemical research.
methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine structure
30004-67-2 structure
Product name:methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine
CAS No:30004-67-2
MF:C8H11NOS
MW:169.244040727615
MDL:MFCD00051932
CID:3932685
PubChem ID:519772

methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine Chemical and Physical Properties

Names and Identifiers

    • Sulfoximine, N,S-dimethyl-S-phenyl-
    • S-methyl-S-phenyl-N-methylsulfoximine
    • N,S-dimethyl-S-phenylsulfoximine
    • Methyl(methylimino)(phenyl)-lambda6-sulfanone
    • methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine
    • SS-4983
    • 80482-67-3
    • N,S-Dimethyl-S-phenylsulfoximid
    • methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
    • S-(-)-N,S-Dimethyl-S-phenylsulfoximine
    • methyl-methylimino-oxo-phenyl-lambda6-sulfane
    • Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-
    • 33993-53-2
    • E?-sulfanylidene]amine
    • VU0549285-1
    • OQWUXWSLVBGOIX-UHFFFAOYSA-N
    • SS-4973
    • EN300-315089
    • F9995-0088
    • SCHEMBL486788
    • methyl[methyl(oxo)phenyl-??-sulfanylidene]amine
    • methyl[methyl(oxo)phenyl-
    • methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
    • AKOS006287239
    • 30004-67-2
    • (N,S-dimethyl-sulfonimidoyl)-benzene
    • S-methyl-N-methyl-S-phenyl-sulfoximine
    • (Dimethylsulfonimidoyl)benzene
    • MDL: MFCD00051932
    • Inchi: InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
    • InChI Key: OQWUXWSLVBGOIX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 169.05613515Da
  • Monoisotopic Mass: 169.05613515Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8Ų
  • XLogP3: 1.9

methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-315089-2.5g
methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
30004-67-2 95.0%
2.5g
$1763.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143527-250mg
S-methyl-S-phenyl-N-methylsulfoximine
30004-67-2 97%
250mg
¥4050.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143527-100mg
S-methyl-S-phenyl-N-methylsulfoximine
30004-67-2 97%
100mg
¥2358.00 2024-08-02
Enamine
EN300-315089-10.0g
methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
30004-67-2 95.0%
10.0g
$3868.0 2025-03-19
TRC
M295921-1g
methyl(methylimino)(phenyl)-lambda6-sulfanone
30004-67-2
1g
$ 775.00 2022-06-04
Apollo Scientific
OR50942-1g
Methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
30004-67-2
1g
£1109.00 2025-02-20
Enamine
EN300-315089-1.0g
methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
30004-67-2 95.0%
1.0g
$900.0 2025-03-19
A2B Chem LLC
AW33298-2.5g
methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
30004-67-2 95%
2.5g
$3435.00 2024-04-20
A2B Chem LLC
AW33298-25mg
methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
30004-67-2 95%
25mg
$360.00 2024-04-20
AN HUI ZE SHENG Technology Co., Ltd.
CB9995-0088-250mg
S-methyl-S-phenyl-N-methylsulfoximine
30004-67-2 95%+
250mg
¥2677.00 2023-09-15

Additional information on methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine

Introduction to Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine (CAS No. 30004-67-2)

Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine, a compound with the chemical identifier CAS No. 30004-67-2, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of sulfur-containing heterocycles, which have garnered significant attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a phenyl ring substituted with an amine group, an aldehyde moiety, and a sulfur-based functional group, making it a versatile scaffold for further chemical modifications and biological investigations.

The sulfanylideneamine core of Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine is particularly noteworthy, as it introduces both electrophilic and nucleophilic centers into the molecule. This dual reactivity allows for the exploration of various synthetic pathways, enabling the construction of more complex structures with tailored properties. In recent years, there has been a growing interest in sulfur-containing compounds due to their role in modulating biological processes, including enzyme inhibition and antioxidant activity. The presence of the lambda6-sulfanylidene moiety suggests a unique electronic environment that could influence the compound's interaction with biological targets.

One of the most compelling aspects of Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine is its potential as a building block for pharmaceutical intermediates. The compound's ability to undergo reactions such as nucleophilic addition, condensation, and cyclization makes it a valuable starting point for synthesizing more intricate molecules. For instance, researchers have explored its use in generating Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. These derivatives often exhibit enhanced bioactivity compared to their parent compounds, highlighting the importance of functional group transformations in drug discovery.

Recent advancements in computational chemistry have further illuminated the structural and electronic properties of Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine. Molecular modeling studies have revealed that the compound's geometry is influenced by the interplay between the phenyl ring and the sulfur-containing group, leading to specific dipole moments and reactivity patterns. These insights have guided experimental efforts, allowing chemists to design targeted synthetic strategies with higher precision. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of various derivatives, ensuring that researchers are working with accurate molecular representations.

The biological significance of Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine has also been explored through in vitro studies. Initial investigations suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. The sulfur atom's ability to form stable bonds with biological molecules makes it an attractive feature for designing enzyme inhibitors. Furthermore, the lambda6-sulfanylidene moiety has been shown to interact with metal ions, which could be exploited for developing chelating agents or metal-based therapeutics. Such applications are particularly relevant in fields like oncology and neurology, where metallo-drugs play a crucial role.

In the context of drug development, Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine serves as a testament to the importance of interdisciplinary collaboration between chemists and biologists. The synthesis of novel compounds often requires integrating knowledge from multiple domains to achieve optimal results. For example, medicinal chemists must consider not only the structural features that enhance bioactivity but also those that improve pharmacokinetic properties such as solubility and metabolic stability. The CAS No. 30004-67-2 registry number ensures that researchers can reliably obtain this compound for further experimentation while adhering to regulatory standards.

The future prospects for Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine are promising, given its unique structural features and potential applications. Ongoing research aims to expand its utility by exploring new synthetic pathways and evaluating its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of novel therapeutic agents derived from this versatile scaffold. As our understanding of molecular interactions continues to evolve, compounds like Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine will remain at the forefront of chemical biology research.

In conclusion, Methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine (CAS No. 30004-67-2) is a remarkable molecule with significant potential in pharmaceutical research. Its structural complexity and functional diversity make it an ideal candidate for developing new drugs targeting various diseases. By leveraging advances in synthetic chemistry and computational biology, researchers can unlock its full therapeutic potential, contributing to advancements in medicine and healthcare.

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